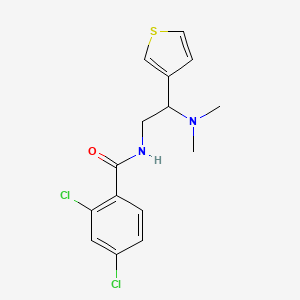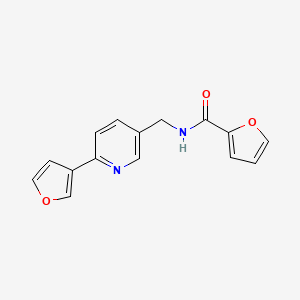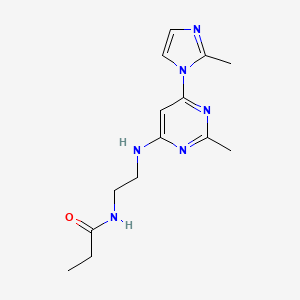![molecular formula C16H15FN2O2S B2936941 2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole CAS No. 696606-90-3](/img/structure/B2936941.png)
2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic compound that consists of a fusion of benzene and imidazole rings . It’s an important pharmacophore in heterocyclic chemistry due to its association with a wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common approach is the condensation of o-phenylenediamine and formic acid . This reaction is typically carried out by heating the two reactants together .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can vary greatly depending on the specific substituents attached to the benzimidazole core. For example, “1-(3-Fluorophenyl)ethanol” has a molecular formula of C10H13FO3S .Chemical Reactions Analysis
Benzimidazole and its derivatives can undergo a variety of chemical reactions. For example, they can participate in catalytic protodeboronation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary greatly depending on their specific structure. For example, “1-(3-Fluorophenyl)ethanol” has a molecular weight of 232.272 Da .Aplicaciones Científicas De Investigación
Catalytic Applications
- Synthesis of Benzimidazoles : Sulfonic acid-functionalized imidazolium salts, like 2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole, are used as catalysts for synthesizing benzimidazole derivatives. These derivatives are synthesized through the condensation of benzene-1, 2-diamine with aromatic aldehydes, using atmospheric air as an oxidant (Khazaei et al., 2011).
Microbiological Applications
- Anti-Helicobacter pylori Agents : Benzimidazole derivatives, including those related to 2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole, have shown potent activities against the gastric pathogen Helicobacter pylori. They exhibit low minimal inhibition concentration values against various H. pylori strains (Carcanague et al., 2002).
Agricultural Applications
- Antibacterial Activity in Agriculture : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to 2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole, have demonstrated good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae (Shi et al., 2015).
Pharmacological Applications
- DNA Binding and Anticancer Activity : Benzimidazole-based compounds exhibit substantial in vitro cytotoxic effect against various cancer cell lines, such as lung, breast, and cervical cancer. These compounds effectively bind DNA through an intercalative mode, indicating their potential in cancer treatment (Paul et al., 2015).
Material Science Applications
- Ionic Liquid Applications : Derivatives of imidazolium, similar to 2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole, have been utilized in the synthesis of ionic liquids. These ionic liquids are studied for their potential in various industrial and scientific applications, such as in the separation of aromatic hydrocarbons from alkanes (Arce et al., 2007).
Safety And Hazards
The safety and hazards associated with benzimidazole derivatives can vary greatly depending on their specific structure. For example, “4-Fluorophenyl methyl sulfone” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
2-ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJZWLXZQTXJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2936867.png)
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)



![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)
![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)



![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)